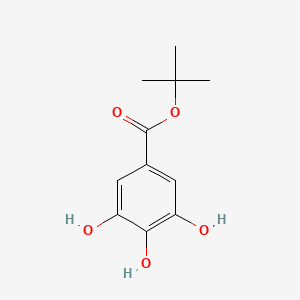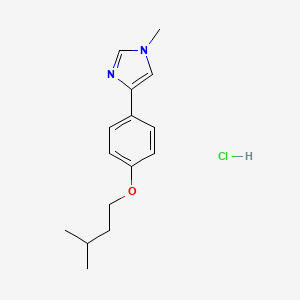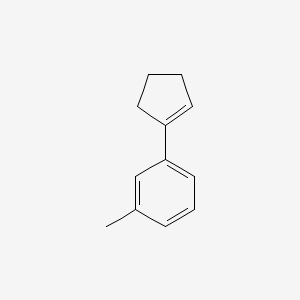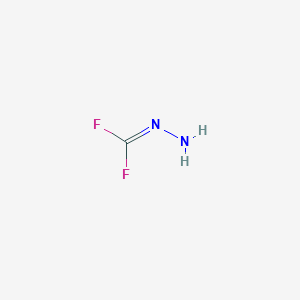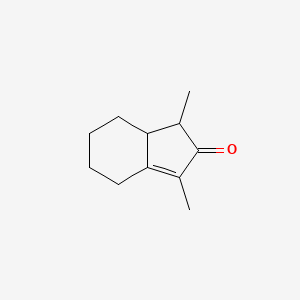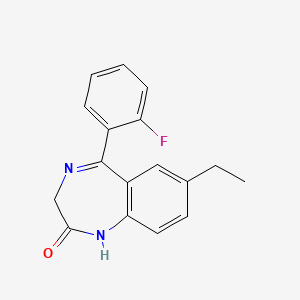![molecular formula C8H12O2 B14664370 (3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one CAS No. 39778-83-1](/img/structure/B14664370.png)
(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]pyran-2-one: Similar structure but with a pyran ring instead of a furan ring.
(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]thiophene-2-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific ring structure and the presence of both cyclopentane and furan rings. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
39778-83-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3aS,6aS)-3a-methyl-4,5,6,6a-tetrahydro-3H-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-8-4-2-3-6(8)10-7(9)5-8/h6H,2-5H2,1H3/t6-,8-/m0/s1 |
InChI Key |
NLLYRTZBTAFFQH-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@H]1OC(=O)C2 |
Canonical SMILES |
CC12CCCC1OC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


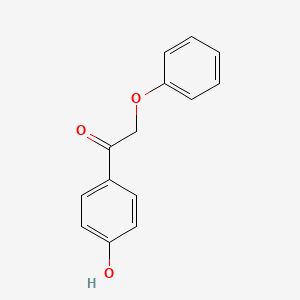
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
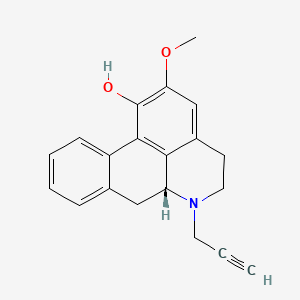
![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
